N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .
Chemical Reactions Analysis
N-[2-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of other complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-[2-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
N-[2-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE is unique due to its combination of functional groups and structural features. Similar compounds include N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide and 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of N-[2-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE .
Properties
Molecular Formula |
C28H25N5O3S2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N-[2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C28H25N5O3S2/c1-17-9-7-8-12-21(17)26(35)29-19-13-14-22-23(15-19)38-28(30-22)37-16-24(34)31-25-18(2)32(3)33(27(25)36)20-10-5-4-6-11-20/h4-15H,16H2,1-3H3,(H,29,35)(H,31,34) |
InChI Key |
XIBJTWRJHOGHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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